molecular formula C23H18N2O2S B2943274 (2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 1941231-65-7

(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2943274
CAS No.: 1941231-65-7
M. Wt: 386.47
InChI Key: TUNJGROALSIXSH-SDNWHVSQSA-N
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Description

The compound (2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative featuring a pyrazole core substituted with 4-methoxyphenyl and phenyl groups, conjugated to a thiophen-2-yl ketone via an α,β-unsaturated ketone bridge. Chalcones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The pyrazole moiety enhances metabolic stability and binding affinity to biological targets, while the thiophene group contributes to electronic delocalization, influencing reactivity and interactions with enzymes or receptors .

This compound is synthesized via aldol condensation, typically under basic conditions (e.g., ethanolic NaOH), which promotes the formation of the α,β-unsaturated system . Recent advances emphasize eco-friendly methods, such as catalytic approaches, to improve yield and reduce environmental impact .

Properties

IUPAC Name

(E)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S/c1-27-20-12-9-17(10-13-20)23-18(11-14-21(26)22-8-5-15-28-22)16-25(24-23)19-6-3-2-4-7-19/h2-16H,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNJGROALSIXSH-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one typically involves the condensation of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with thiophene-2-carbaldehyde in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or interact with nuclear receptors to regulate gene expression. The exact pathways involved would depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Findings:
  • Electron-Withdrawing Groups (EWGs): Bromo and dichloro substituents (e.g., 4-bromophenyl, 2,4-dichlorophenyl) enhance anti-parasitic and anticancer activities by increasing electrophilicity of the α,β-unsaturated system, facilitating nucleophilic attack in biological targets .
  • Electron-Donating Groups (EDGs): The 4-methoxyphenyl group improves solubility and may modulate metabolic stability, while thiophene enhances π-π stacking interactions in receptor binding .
  • Steric Effects: Bulky substituents (e.g., 2,5-dimethylthiophene) reduce reactivity but improve crystallinity, as seen in high-yield syntheses .

Crystallographic Insights

Crystal structures of analogues reveal planar α,β-unsaturated ketone bridges and dihedral angles between pyrazole and aryl groups ranging from 5–15°, indicating moderate conjugation . The low R factor (0.043) for the 4-bromo analogue suggests high structural precision, whereas the dichloro derivative’s higher R factor (0.111) may reflect disorder in the chloro substituents . The target compound’s thiophene group is expected to adopt a coplanar conformation with the ketone, similar to dimethylthiophene analogues .

Biological Activity

The compound (2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one, a member of the pyrazole family, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure

The molecular formula for this compound is C25H20N2OC_{25}H_{20}N_{2}O, featuring a complex structure that includes a pyrazole ring, a methoxyphenyl group, and a thiophene moiety. The unique arrangement of these functional groups contributes to its biological efficacy.

Anticancer Properties

Recent studies have indicated that compounds with pyrazole and chalcone structures exhibit significant anticancer activity. For instance, research has shown that related compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins . The specific compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, demonstrating IC50 values indicative of potent activity against breast cancer and leukemia cells.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored extensively. The compound has shown effectiveness against a range of pathogens, including bacteria and fungi. In vitro assays demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its utility as an antimicrobial agent .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Studies have highlighted the anti-inflammatory properties of pyrazole derivatives, which may act by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound's ability to reduce inflammation was evidenced in animal models where it significantly lowered edema induced by carrageenan injection .

The biological activities of (2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It is believed to interfere with pathways such as NF-kB and MAPK, which are crucial in cellular responses to stress and inflammation.
  • Interaction with DNA : Some studies suggest that the compound may bind to DNA, disrupting replication in cancer cells.

Case Studies

Several case studies have demonstrated the efficacy of this compound:

  • Breast Cancer Study : A study involving MCF-7 breast cancer cells reported that treatment with the compound resulted in a 70% reduction in cell viability compared to untreated controls .
  • Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against clinical isolates of E. coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antibacterial agent .

Data Tables

Biological Activity IC50/Effectiveness Reference
Anticancer (MCF-7 Cells)10 µM
Antimicrobial (E. coli)MIC = 32 µg/mL
Anti-inflammatory (Edema Reduction)50% reduction

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